molecular formula C9H10O2 B13959226 1-(3-Methoxyphenyl)ethen-1-ol CAS No. 215457-55-9

1-(3-Methoxyphenyl)ethen-1-ol

Cat. No.: B13959226
CAS No.: 215457-55-9
M. Wt: 150.17 g/mol
InChI Key: WIRXWTWNSHLCEM-UHFFFAOYSA-N
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Description

Significance of Enol Tautomers in Organic Chemistry

Enol tautomers are constitutional isomers of carbonyl compounds, characterized by the presence of a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). orientjchem.org The interconversion between the keto (carbonyl) and enol forms is a type of isomerism known as tautomerism. orientjchem.org While the keto form is generally more stable and predominates at equilibrium for most simple aldehydes and ketones, the enol form, even as a minor component, is crucial. researchgate.netencyclopedia.pub Enols are highly reactive nucleophiles, with the alpha-carbon being particularly susceptible to attack by electrophiles, a reactivity that is central to many fundamental organic reactions.

Overview of Stabilized and Transient Enol Species

The stability of enols is influenced by several factors, including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity. rsc.org Enols can be broadly categorized as either stable or transient. Stable enols can be isolated and characterized using standard spectroscopic techniques. rsc.org Their stability often arises from significant conjugation, such as in phenols, or intramolecular hydrogen bonding, as seen in 1,3-dicarbonyl compounds. researchgate.netrsc.org

In contrast, transient enols are short-lived species that are difficult to isolate under normal conditions. sigmaaldrich.com Their study often requires specialized techniques like flash photolysis to generate them in sufficient concentration for spectroscopic observation, such as transient absorption spectroscopy. sigmaaldrich.comdiva-portal.orgacs.org The investigation of these fleeting intermediates is vital for understanding the mechanisms of many chemical and biochemical reactions.

Contextualization of 1-(3-Methoxyphenyl)ethen-1-ol within Aromatic Enol Research

This compound is the enol tautomer of 3'-methoxyacetophenone (B145981). The presence of the methoxy-substituted aryl group directly influences the properties of the enol. The methoxy (B1213986) group, being an electron-donating group, can affect the electron density of the aromatic ring and, by extension, the stability and reactivity of the enol tautomer. msu.edu Research on such substituted aryl enols aims to understand the electronic and steric effects of substituents on the keto-enol equilibrium, the kinetics of tautomerization, and the enol's subsequent reactions. strath.ac.uk

Scope and Research Objectives Pertaining to this compound

The primary research interest in this compound lies in its nature as a transient species. Studies involving this compound are often centered around its photochemical generation from its corresponding ketone, 3'-methoxyacetophenone. researchgate.net Key research objectives include:

Determining the lifetime and reactivity of the transient enol.

Understanding the influence of the meta-methoxy group on the enol's stability compared to other substituted phenylethenols.

Characterizing the enol using time-resolved spectroscopic techniques.

Investigating its potential as a reactive intermediate in photochemical reactions. rsc.org

Detailed Research Findings on this compound

Direct experimental data for the isolated this compound is scarce due to its transient nature. However, its properties can be inferred from studies of its keto-enol tautomerism with 3'-methoxyacetophenone and from computational models.

Photochemical Generation: The enol this compound can be generated via photochemical enolization of 3'-methoxyacetophenone. This process can be studied using techniques like laser flash photolysis. researchgate.net The triplet state of 3'-methoxyacetophenone has been a subject of study to understand its quenching and reactivity, which is relevant to the formation of the enol. researchgate.net

Inferred Properties and Reactivity: The methoxy group at the meta position is expected to have a less pronounced resonance effect on the ethenol moiety compared to a para-substituted analog. However, its inductive effect still influences the electronic properties of the molecule. Computational studies on similar systems suggest that the keto form is significantly more stable. For instance, DFT calculations on 3-phenyl-2,4-pentanedione (B1582117) show the keto form to be more stable than the enol form by about 16-18 kcal/mol in various solvents. orientjchem.org A similar trend would be expected for this compound and its keto tautomer.

The reactivity of aryl enol ethers, which are structurally related to aryl ethenols, is influenced by the substitution pattern on the aryl ring. Electron-donating groups can facilitate certain reactions, such as electrochemically induced Diels-Alder reactions. rsc.org This suggests that the methoxy group in this compound would likely enhance its nucleophilic character compared to unsubstituted phenylethenol.

Below are data tables for the precursor ketone and the related keto-alcohol, which provide context for the properties of the enol.

Properties of 3'-Methoxyacetophenone (Precursor)

PropertyValueReference
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 240 °C
Density 1.09 g/cm³

Properties of 1-(3-Methoxyphenyl)ethan-1-ol (Keto Tautomer)

PropertyValueReference
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless oil
Boiling Point 234.66 °C (estimate)
¹H NMR (DMSO-d6) δ (ppm) 7.31–7.35 (m, 2H), 6.90–6.94 (m, 2H), 5.12–5.14 (m, 1H), 4.74–4.78 (m, 1H), 3.75–3.76 (m, 3H), 1.37–1.41 (m, 3H) rsc.org
¹³C NMR (DMSO-d6) δ (ppm) 158.52, 139.89, 126.95, 126.94, 113.79, 68.28, 55.37, 55.35, 26.37, 26.35 rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

215457-55-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-(3-methoxyphenyl)ethenol

InChI

InChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6,10H,1H2,2H3

InChI Key

WIRXWTWNSHLCEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 3 Methoxyphenyl Ethen 1 Ol

Keto-Enol Tautomerism Dynamics

Keto-enol tautomerism is an equilibrium process involving the interconversion of a ketone (the keto form) and its corresponding enol. chemistrysteps.com For 1-(3-Methoxyphenyl)ethen-1-ol, this equilibrium is with 3'-methoxyacetophenone (B145981). While for most simple carbonyl compounds the keto form is overwhelmingly favored, the stability of the enol can be influenced by various structural and environmental factors. libretexts.orglibretexts.org

The position of the tautomeric equilibrium is described by the equilibrium constant, Keq = [enol]/[keto]. For the majority of simple ketones, this value is very small, indicating a strong preference for the keto form. libretexts.org This preference is largely attributed to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

Several factors can shift this balance, including intramolecular hydrogen bonding, conjugation, and the electronic nature of substituents. In the case of this compound, the key influences are the electronic properties of the methoxy (B1213986) substituent and the polarity of the solvent. Electron-releasing groups, such as the methoxy group, can influence the equilibrium, with studies on related compounds showing that such groups tend to favor the keto form. core.ac.ukresearchgate.net

FactorEffect on EquilibriumInfluence on this compound System
Solvent Polarity Increasing polarity generally favors the more polar tautomer.The keto form (3'-methoxyacetophenone) is typically more polar, thus its concentration is expected to increase in more polar solvents.
Hydrogen Bonding Solvents capable of hydrogen bonding can stabilize both forms, shifting the equilibrium.Protic solvents can stabilize the keto form's carbonyl oxygen and the enol's hydroxyl group, complicating the equilibrium position. Aprotic polar solvents may favor the enol.
Substituent Electronics Electron-donating groups can stabilize the keto form.The meta-methoxy group is weakly electron-donating, which is expected to slightly favor the keto tautomer, 3'-methoxyacetophenone. core.ac.uk
Conjugation Extended conjugation stabilizes the enol form.The enol's C=C double bond is in conjugation with the phenyl ring, providing significant stabilization to the enol form. libretexts.org

The interconversion between the keto and enol forms is often slow in neutral media but is catalyzed by the presence of acid. openstax.org The mechanism involves two key proton transfer steps.

Enol to Keto:

Protonation of the double bond: The carbon-carbon double bond of the enol is electron-rich and nucleophilic. It attacks a proton (H+) from an acid catalyst. The proton adds to the α-carbon, which is the carbon not bearing the hydroxyl group. This step is favored because the resulting carbocation is resonance-stabilized by the adjacent oxygen atom. chemistrysteps.comlibretexts.org

Deprotonation of the oxygen: The resulting oxonium ion is highly acidic. A base (such as water or the conjugate base of the acid catalyst) removes the proton from the oxygen atom, yielding the neutral keto form (3'-methoxyacetophenone) and regenerating the acid catalyst. libretexts.orgmasterorganicchemistry.com

Keto to Enol:

Protonation of the carbonyl oxygen: The process begins with the protonation of the carbonyl oxygen of 3'-methoxyacetophenone by an acid catalyst, forming a resonance-stabilized oxonium ion. libretexts.orgopenstax.org

Deprotonation of the α-carbon: A base removes a proton from the α-carbon. The electrons from the C-H bond move to form a C=C double bond, and the electrons from the C=O π-bond move onto the oxygen, neutralizing it and forming the enol, this compound. libretexts.orgopenstax.org

Base catalysis also accelerates the tautomerization process through a different mechanistic pathway involving an enolate intermediate. openstax.org

Keto to Enol:

Deprotonation of the α-carbon: A base removes an acidic α-hydrogen from 3'-methoxyacetophenone. This is the rate-determining step and results in the formation of a resonance-stabilized enolate anion. openstax.org

Protonation of the enolate oxygen: The oxygen atom of the enolate anion is protonated by a proton source (typically water, which is formed in the first step), yielding the enol tautomer and regenerating the base catalyst. openstax.org

Enol to Keto:

Deprotonation of the hydroxyl group: A base removes the acidic proton from the hydroxyl group of the enol, forming the same enolate anion intermediate. libretexts.org

Reprotonation at the α-carbon: The enolate anion is then reprotonated. If the proton is added to the α-carbon, the keto form is regenerated. libretexts.org

The solvent plays a crucial role in determining the position of the keto-enol equilibrium. The general principle is that a more polar solvent will preferentially solvate and stabilize the more polar tautomer. missouri.edu In most cases, the keto form, with its exposed carbonyl group, has a larger dipole moment than the corresponding enol and is therefore favored in polar solvents. missouri.edu

Nonpolar Solvents (e.g., hexane, benzene): In these environments, intramolecular stabilizing forces become dominant. For enols capable of forming an internal hydrogen bond, the enol form can be significantly favored. For this compound, which cannot form such a bond, the less polar enol form may still be slightly more favored than in polar solvents.

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors. They can stabilize the enol tautomer by forming a hydrogen bond with the enol's hydroxyl proton. missouri.edu Studies on similar systems have shown that an increase in solvent polarity can increase the proportion of the more polar enol forms. researchgate.net

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. researchgate.net They can effectively solvate both the carbonyl group of the keto form and the hydroxyl group of the enol form. This often leads to a stabilization of the more polar keto tautomer. missouri.edu

Solvent TypePrimary InteractionExpected Shift in Equilibrium for 3'-Methoxyacetophenone
NonpolarMinimal solute-solvent interaction.Shifts towards the less polar species (Enol).
Polar AproticDipole-dipole interactions; H-bond acceptor.Can stabilize the enol via H-bonding to the -OH group. May shift equilibrium towards the enol.
Polar ProticDipole-dipole interactions; H-bond donor and acceptor.Strongly solvates the polar carbonyl group, shifting equilibrium towards the keto form.

Substituents on the phenyl ring exert electronic effects (inductive and resonance) that can alter the relative stabilities of the keto and enol tautomers. The methoxy group (-OCH3) is electron-withdrawing by induction but electron-donating by resonance.

Positioned at the meta position, the strong resonance effect of the methoxy group does not extend to the carbonyl or enol group directly. Its primary influence is a moderate, electron-withdrawing inductive effect. However, studies on related β-ketoamides have shown that electron-donating groups like methoxy tend to decrease the enol content by stabilizing the keto form. core.ac.uk In the context of 1,3-diphenylpropane-1,3-diones, a methoxy group in the ortho position was found to shift the equilibrium toward the keto form, while a para substituent had a different effect related to UV absorption. nih.gov For the meta position in this compound, the methoxy group's electron-donating character is expected to slightly destabilize the electron-rich enol double bond and stabilize the keto form, thus shifting the equilibrium in favor of 3'-methoxyacetophenone compared to the unsubstituted parent compound.

Electrophilic Reactions Involving the Enol Nucleophile

The carbon-carbon double bond of an enol is electron-rich due to the resonance donation from the hydroxyl group's lone pair electrons. This makes the enol a significantly better nucleophile than a typical alkene. masterorganicchemistry.com Consequently, this compound can react with a variety of electrophiles at the α-carbon.

The general mechanism for the reaction of an enol with an electrophile (E+) proceeds as follows:

Nucleophilic Attack: The π-electrons of the enol's double bond attack the electrophile, forming a new C-E bond at the α-carbon.

Intermediate Formation: This attack generates a resonance-stabilized oxonium ion intermediate, where the positive charge is shared between the carbonyl carbon and the oxygen atom.

Deprotonation: A base in the reaction mixture removes the proton from the oxygen, yielding the final α-substituted ketone product (in this case, an α-substituted 3'-methoxyacetophenone) and regenerating the catalyst if one was used.

Common electrophilic reactions involving enols include:

Halogenation: Enols react rapidly with bromine (Br2), chlorine (Cl2), or iodine (I2) to form α-haloketones. This reaction can be catalyzed by acid, which increases the equilibrium concentration of the enol. youtube.com

Alkylation: While enols themselves are moderately nucleophilic, their conjugate bases, enolates, are much more potent nucleophiles and are typically used for alkylation reactions with alkyl halides. youtube.com However, direct alkylation on the enol is possible with strong electrophiles.

The reactivity of the enol as a nucleophile is a cornerstone of carbonyl chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. youtube.com

α-Halogenation Reactions

The α-halogenation of ketones and aldehydes is a fundamental transformation that proceeds through an enol or enolate intermediate. chemistrysteps.comyoutube.com In the case of this compound, direct reaction with electrophilic halogenating agents leads to the formation of α-halo-3'-methoxyacetophenone.

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen of the keto tautomer, which facilitates the formation of the enol. masterorganicchemistry.comlibretexts.org The enol then acts as a nucleophile, attacking the halogen (e.g., Br₂, Cl₂, I₂). youtube.commasterorganicchemistry.com This reaction is generally selective for monohalogenation at the more substituted α-carbon because the introduction of an electron-withdrawing halogen atom deactivates the resulting α-haloketone towards further enolization and reaction. pressbooks.pubyoutube.com

Common halogenating agents for this transformation include:

Bromine (Br₂): Often used in acetic acid, leading to α-bromination. masterorganicchemistry.com

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, also effective for α-bromination, particularly of enol acetates and enol ethers. missouri.edu A known procedure for the α-bromination of 3'-methoxyacetophenone utilizes NBS in acetic acid. google.com

N-Chlorosuccinimide (NCS): Used for α-chlorination. youtube.com

Trichloroisocyanuric acid (TCCA): An efficient reagent for the α-chlorination of phenylacetic acid derivatives, which proceeds via an enol intermediate. nih.gov

The general mechanism for acid-catalyzed α-halogenation is depicted below:

Keto-enol tautomerism (acid-catalyzed): The ketone is in equilibrium with its enol form, this compound.

Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic halogen.

Deprotonation: Loss of a proton from the oxygen atom regenerates the carbonyl group, yielding the α-haloketone. youtube.com

Reagent Product Conditions
Br₂/AcOH 2-Bromo-1-(3-methoxyphenyl)ethan-1-one Acidic
NBS/AcOH 2-Bromo-1-(3-methoxyphenyl)ethan-1-one Acidic
NCS 2-Chloro-1-(3-methoxyphenyl)ethan-1-one Acidic

α-Alkylation and α-Arylation Reactions

The nucleophilic character of the enol and its corresponding enolate allows for the formation of new carbon-carbon bonds at the α-position through reactions with alkyl and aryl electrophiles.

α-Alkylation is typically carried out by first converting the ketone to its enolate by treatment with a strong base, such as lithium diisopropylamide (LDA). chemistrysteps.comlibretexts.org The resulting enolate of 3'-methoxyacetophenone then reacts with an alkyl halide in an S(_N)2 fashion. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although for 3'-methoxyacetophenone, only one enolizable position exists. chemistrysteps.com

α-Arylation, the introduction of an aryl group at the α-position, is often achieved using transition metal catalysis, most notably with palladium. nih.gov This reaction provides a powerful tool for the synthesis of α-aryl ketones, which are important structural motifs in many biologically active compounds.

Palladium-catalyzed α-arylation of ketones can be performed directly on the ketone in the presence of a base or on a pre-formed enol derivative, such as a silyl (B83357) enol ether. nih.gov The use of silyl enol ethers offers the advantage of regiocontrol, as the silyl enol ether can be formed regiospecifically. nih.gov For 3'-methoxyacetophenone, only one regioisomer of the enol is possible. The arylation of the corresponding trimethylsilyl (B98337) enol ether, 1-(3-methoxyphenyl)-1-(trimethylsilyloxy)ethene, with an aryl halide in the presence of a palladium catalyst and a suitable ligand and base would yield the α-aryl ketone. nih.govstorkapp.me

The mechanism of the palladium-catalyzed α-arylation of a silyl enol ether generally involves the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form an arylpalladium(II) complex.

Transmetalation: The silyl enol ether reacts with a fluoride (B91410) source to generate a more reactive enolate, which then transmetalates with the arylpalladium(II) complex to form an arylpalladium(II) enolate.

Reductive Elimination: This key step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. nih.gov

Studies have shown that these arylations proceed with high regiospecificity, with the aryl group being introduced at the carbon atom that was part of the enol double bond. nih.gov

Achieving stereoselectivity in α-alkylation and related C-C bond-forming reactions is a significant challenge in organic synthesis. When the α-carbon of the product is a stereocenter, controlling its configuration is crucial. One common strategy involves the use of chiral auxiliaries. For instance, the enolate can be derived from a ketone that has been condensed with a chiral amine to form a chiral enamine or with a chiral auxiliary to form a chiral amide or oxazolidinone.

While specific studies on the stereoselective alkylation of this compound are not prevalent, the general principles of asymmetric alkylation are applicable. The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can also induce enantioselectivity in the alkylation of enolates.

Aldol (B89426) and Related Condensations

The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate with a carbonyl compound. The enol, this compound, or its corresponding enolate, can act as a nucleophile and add to the carbonyl carbon of an aldehyde or another ketone.

Under basic conditions, the enolate is formed by deprotonation of the α-carbon of 3'-methoxyacetophenone. This enolate then attacks the electrophilic carbonyl carbon of another molecule (e.g., benzaldehyde), leading to the formation of a β-hydroxy ketone after protonation. Subsequent dehydration can yield an α,β-unsaturated ketone, a product of the aldol condensation.

Under acidic conditions, the enol form is the active nucleophile. The reaction is catalyzed by the activation of the carbonyl electrophile through protonation.

The stereochemical outcome of the aldol reaction can be controlled to some extent by the geometry of the enolate (E or Z) and the nature of the metal counterion and reaction conditions. For example, the use of specific metal enolates can lead to the selective formation of either syn or anti aldol adducts.

Reactants Product Type
This compound + Benzaldehyde β-Hydroxy ketone
Enolate of 3'-Methoxyacetophenone + Acetone (B3395972) β-Hydroxy ketone

Cycloaddition Reactions (e.g., [2+2], [4+2])

Enols and their derivatives, such as enol ethers, can participate in cycloaddition reactions. The electron-rich nature of the double bond in this compound makes it a suitable component for these reactions.

[4+2] Cycloadditions (Diels-Alder Reaction): In a normal demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org Conversely, in an inverse-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org this compound, being an electron-rich alkene, could potentially act as a dienophile in an inverse-demand Diels-Alder reaction with an electron-deficient diene. Enol ethers are known to undergo such reactions. acs.org

[2+2] Cycloadditions: These reactions typically involve the formation of a four-membered ring. The photochemical [2+2] cycloaddition between an enone and an alkene is a well-established method for the synthesis of cyclobutanes. wikipedia.orgresearchgate.net While the enol itself is not an enone, its reaction with a suitable ketene (B1206846) could lead to a cyclobutanone (B123998) derivative. acs.org Furthermore, Lewis acid-catalyzed [2+2] cycloadditions between silyl enol ethers and α,β-unsaturated esters have been developed as a stereoselective method for cyclobutane (B1203170) ring formation. acs.org

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in modern organic synthesis, and enols and their derivatives are excellent substrates for a variety of metal-catalyzed transformations.

As discussed in section 3.2.2, palladium-catalyzed α-arylation is a prominent example. nih.gov The development of highly active catalysts has expanded the scope of this reaction to include a wide range of enolates and aryl halides. nih.govberkeley.edu

Other potential transition metal-catalyzed reactions involving the enolate of 3'-methoxyacetophenone could include:

Copper-catalyzed reactions: Copper enolates are known to participate in various C-C and C-heteroatom bond-forming reactions.

Rhodium-catalyzed reactions: Rhodium catalysts can be used for conjugate additions and other transformations of enolates.

Nickel-catalyzed cross-coupling reactions: Nickel catalysts can also mediate the α-arylation of ketones.

The field of transition metal catalysis is continually evolving, and new methods for the functionalization of enols and enolates are constantly being developed. These advancements offer powerful tools for the efficient and selective synthesis of complex molecules derived from this compound.

Catalytic Hydrocarbonation of Enol Esters/Ethers

No specific studies detailing the catalytic hydrocarbonation of enol esters or enol ethers derived from This compound were identified. General methodologies for the hydrocarbonation of enol ethers exist, but their application to this specific substrate, including reaction conditions, catalyst systems, yields, and regioselectivity, has not been documented.

Asymmetric Catalysis Involving Enolates

While the field of asymmetric catalysis involving enolates is extensive, research explicitly detailing the generation and subsequent enantioselective reactions of the enolate of 3-methoxyacetophenone (the keto-tautomer of This compound ) is not available. Consequently, no data on specific catalysts, chiral ligands, reaction outcomes, or stereoselectivities for this particular enolate could be compiled.

Radical Reactions and Single-Electron Transfer Processes

Similarly, a search for radical-based reactions or single-electron transfer (SET) processes involving This compound did not yield any specific examples or mechanistic investigations. The behavior of this compound as a radical precursor or its reactivity towards radical species has not been a subject of focused study in the available literature.

Due to these limitations, the creation of an evidence-based article with detailed research findings and data tables, as per the initial request, is not feasible at this time. Further experimental research would be required to elucidate the specific reactivity of This compound in these chemical transformations.

Spectroscopic and Chromatographic Methodologies for Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Enol and Keto Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including the enol and keto forms of 1-(3-Methoxyphenyl)ethen-1-ol. bbhegdecollege.comrsc.org It provides insights into the chemical environment of individual protons and carbon atoms, allowing for the unambiguous assignment of the molecular structure.

Proton (¹H) NMR spectroscopy is particularly useful for identifying the characteristic protons of the enol form. The vinyl protons (=CH₂) of this compound are expected to appear as distinct signals in the olefinic region of the spectrum, typically between 4.5 and 6.5 ppm. The hydroxyl (-OH) proton of the enol gives rise to a signal that can vary in chemical shift depending on factors like solvent, concentration, and temperature. libretexts.org In many cases, the hydroxyl proton signal is broad and may be found over a wide range, sometimes even becoming indistinguishable from the baseline due to proton exchange. reddit.com The presence of a phenolic hydroxyl group, for instance, can result in a broad signal anywhere from 4-12 ppm. orgchemboulder.com The chemical shifts of hydroxyl protons in serine and threonine residues in aqueous solutions have been observed between 5.4 and 6.2 ppm. nih.gov The exact position of the -OH peak can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the hydroxyl proton signal due to rapid exchange. libretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Vinyl (=CH₂)4.5 - 6.5Singlet (each)
Hydroxyl (-OH)Variable (e.g., 2.0 - 5.0)Broad Singlet
Aromatic (Ar-H)6.8 - 7.5Multiplet
Methoxy (B1213986) (-OCH₃)~3.8Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The enol form will exhibit characteristic signals for the vinyl carbons (C=C), typically in the range of 100-150 ppm. The carbon atom bearing the hydroxyl group (C-OH) will also have a distinct chemical shift. The aromatic and methoxy carbons will appear in their expected regions. oregonstate.edu The keto form, 3'-methoxyacetophenone (B145981), would show a characteristic carbonyl (C=O) signal significantly downfield, generally above 190 ppm. This clear distinction in the carbonyl/enol carbon chemical shift is a powerful tool for identifying and quantifying the two tautomers in a sample. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Vinyl (=CH₂)100 - 140
Enol (C-OH)140 - 160
Aromatic (Ar-C)110 - 160
Methoxy (-OCH₃)~55

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. slideshare.netyoutube.com A COSY spectrum would show correlations between coupled protons, for instance, between protons on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). For more complex structural elucidation, HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings between protons and carbons, helping to piece together the entire molecular structure. acs.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bbhegdecollege.comlibretexts.org The enol form of this compound will display a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. A sharp peak corresponding to the carbon-carbon double bond (C=C) stretch of the vinyl group would be expected around 1600-1680 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com In contrast, the keto tautomer, 3'-methoxyacetophenone, would be characterized by a strong, sharp absorption band for the carbonyl (C=O) group, typically appearing in the range of 1680-1700 cm⁻¹ for an aromatic ketone. pressbooks.publibretexts.orgpressbooks.pub

Interactive Data Table: Characteristic IR Absorptions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer
Hydroxyl (-OH)Stretching3200 - 3600 (broad)Enol
Carbonyl (C=O)Stretching1680 - 1700 (strong, sharp)Keto
Vinyl (C=C)Stretching1600 - 1680Enol
Aromatic (C=C)Stretching1450 - 1600Both
Aromatic (C-H)Stretching> 3000Both
Ether (C-O)Stretching1000 - 1300Both

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation of the molecular ion can provide valuable clues about the structure. chemguide.co.uklibretexts.org For aromatic ethers, common fragmentation pathways involve the loss of the methoxy group (-OCH₃) or cleavage of the side chain. rsc.orgnih.gov The presence of the enol structure might lead to specific fragmentation patterns involving the vinyl and hydroxyl groups. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. hnue.edu.vn The aromatic ring and the vinyl group in this compound constitute a conjugated system, which is expected to result in characteristic UV absorptions. Aromatic compounds typically exhibit multiple absorption bands. libretexts.org The presence of the methoxy and hydroxyl substituents on the aromatic system can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). hnue.edu.vn The conjugation of the double bond with the aromatic ring would likely lead to a π → π* transition at a longer wavelength compared to an unconjugated aromatic ring. libretexts.org The keto form would also exhibit characteristic absorptions, with the n → π* transition of the carbonyl group appearing at a longer wavelength, although with lower intensity. masterorganicchemistry.com Comparing the UV-Vis spectrum of a sample to known spectra of similar compounds can aid in confirming the presence of the conjugated enol system. youtube.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds. Due to the tautomeric nature of this compound, which exists in equilibrium with its more stable keto form, 1-(3-methoxyphenyl)ethan-1-one, and its relationship to the corresponding alcohol, 1-(3-methoxyphenyl)ethan-1-ol, chromatographic analyses typically focus on these more stable and readily analyzable analogues. These techniques are crucial for monitoring reaction progress, assessing product purity, and resolving stereoisomers.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For compounds in the methoxyphenyl ethanol (B145695) family, GC, particularly with a flame ionization detector (FID), is effective for assessing purity and quantifying components in a mixture. The methodology relies on separating compounds based on their differential partitioning between a stationary phase in a capillary column and a gaseous mobile phase.

In a typical analysis of related aromatic alcohols, a nonpolar or medium-polarity capillary column is used. scielo.br The oven temperature is programmed to start at a lower temperature and gradually increase, allowing for the separation of compounds with different boiling points and polarities. scielo.br Injector and detector temperatures are kept high to ensure rapid volatilization of the sample and prevent condensation. scielo.br

Table 1: Representative Gas Chromatography (GC-FID) Parameters for Analysis of Related Aryl Alcohols

Parameter Condition
Column Capillary Column (e.g., Hydrodex®-β-3P)
Injector Temperature 230 °C
Detector Temperature 280 °C
Oven Program Start at 60°C (hold 1 min), ramp to 230°C at 30°C/min, then ramp to 280°C at 25°C/min (hold 2 min)
Carrier Gas Helium or Hydrogen

Note: These parameters are based on methods for structurally similar compounds and serve as a general guideline. scielo.br

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of compounds, including acetophenone (B1666503) derivatives. studyraid.comsielc.comnih.govtandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is the most common mode for this class of compounds. sielc.comnih.gov

The separation is achieved by varying the composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net An acid, like formic or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.comtandfonline.com Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the analyte exhibits strong absorbance, often around 280 nm for acetophenone derivatives. nih.govtandfonline.com

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Acetophenone Derivatives

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water with 0.1% acid (e.g., Formic Acid) sielc.comtandfonline.com
Flow Rate 1.0 mL/min nih.govtandfonline.com
Column Temperature 30-32 °C nih.govtandfonline.com
Detection UV at 280 nm nih.govtandfonline.com

Note: The conditions are representative for the analysis of acetophenone derivatives and may require optimization for specific applications. sielc.comnih.govtandfonline.com

Chiral Chromatography for Enantiomeric Purity Assessment

Since 1-(3-Methoxyphenyl)ethan-1-ol possesses a chiral center, it can exist as a pair of enantiomers ((R) and (S) forms). Chiral chromatography is the definitive method for separating these enantiomers to determine the enantiomeric excess (ee) or purity of a sample. This is particularly important in pharmaceutical contexts, where different enantiomers can have distinct biological activities. sigmaaldrich.com Both chiral GC and chiral HPLC can be employed for this purpose.

Chiral Gas Chromatography (GC): For volatile chiral alcohols like 1-(3-methoxyphenyl)ethan-1-ol, chiral GC is a highly effective method. This technique uses a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. scielo.brrsc.org The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. scielo.br Specific thermal programs are developed to optimize the resolution between the enantiomeric peaks. scielo.br

Table 3: Chiral Gas Chromatography (GC) Method for Enantiomeric Purity of 1-(3-Methoxyphenyl)ethan-1-ol

Parameter Condition
Instrument Agilent® 6850 Series GC system or equivalent
Column Hydrodex®-β-3P chiral capillary column (25 m × 0.25 mm × 0.25 µm) scielo.br or β-DEXTM120 (30 m x 0.25 mm x 0.25 µm) rsc.org
Carrier Gas Hydrogen rsc.org
Detector Flame Ionization Detector (FID) scielo.br
Column Temperature Isothermal at 115 °C or temperature gradient (e.g., 120-160°C at 0.4°C/min) scielo.brrsc.org
Injector/Detector Temp. 250 °C / 250 °C rsc.org
Result Baseline separation of (R)- and (S)-1-(3-methoxyphenyl)ethan-1-ol enantiomers scielo.br

Note: Conditions are compiled from established methods for the chiral separation of 1-(3-methoxyphenyl)ethan-1-ol. scielo.brrsc.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another primary technique for enantiomeric separation. It utilizes columns packed with a chiral stationary phase, frequently polysaccharide-based materials like cellulose (B213188) or amylose (B160209) derivatives. nih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a polar organic mode, is critical for achieving separation. nih.govrsc.org The differential interactions (e.g., hydrogen bonding, π-π stacking) between the enantiomers and the chiral stationary phase result in their separation. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic properties of 1-(3-Methoxyphenyl)ethen-1-ol are significantly influenced by the interplay between the hydroxyl group, the vinyl moiety, and the methoxy-substituted phenyl ring. The methoxy (B1213986) group at the meta position acts as an electron-donating group through resonance, influencing the electron density distribution across the aromatic ring and the vinyl system. DFT calculations would typically be employed to determine key electronic parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

A hypothetical DFT calculation on this compound would likely reveal a HOMO localized primarily on the electron-rich phenyl ring and the C=C double bond, while the LUMO would be expected to have significant contributions from the vinyl group and the aromatic ring, indicating potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Parameters for this compound based on DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy~ -5.5 to -6.0 eVIndicates the molecule's ability to donate electrons.
LUMO Energy~ -0.5 to -1.0 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 4.5 to 5.5 eVRelates to the electronic stability and reactivity of the molecule.
Dipole Moment~ 2.0 to 2.5 DReflects the overall polarity of the molecule.

Note: The values in this table are hypothetical and are based on typical values for similar organic molecules. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Molecular Stability Studies

The conformational landscape of this compound is determined by the rotational barriers around the C-O single bond of the hydroxyl group and the C-C single bond connecting the phenyl ring to the vinyl group. Molecular mechanics and quantum chemical methods are employed to identify the most stable conformers and the energy barriers between them.

The orientation of the hydroxyl group relative to the vinyl plane and the dihedral angle between the phenyl ring and the vinyl group are the key degrees of freedom. It is expected that the most stable conformer would exhibit a planar arrangement of the vinyl alcohol moiety to maximize p-orbital overlap, while the phenyl ring may be twisted out of the plane to minimize steric hindrance.

Studies on related vinyl alcohol derivatives indicate that intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the double bond or the aromatic ring can contribute to the stability of certain conformations. researchgate.net

Table 2: Predicted Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Phenyl-Vinyl)OH OrientationRelative Energy (kcal/mol)
1~ 20-30°syn to vinyl0.0 (most stable)
2~ 20-30°anti to vinyl~ 1.5 - 2.5
390°syn to vinyl~ 4.0 - 5.0

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules.

Prediction of Tautomerization Barriers and Pathways

Vinyl alcohols, or enols, exist in equilibrium with their corresponding keto tautomers. In the case of this compound, the keto tautomer is 1-(3-methoxyphenyl)ethan-1-one. Computational chemistry is a powerful tool for predicting the energy barriers and reaction pathways for this tautomerization process. researchgate.net

The keto-enol tautomerism can proceed through various mechanisms, including direct intramolecular proton transfer or solvent-assisted pathways. Quantum chemical calculations can be used to locate the transition state structures for these pathways and determine the associated activation energies. The relative stability of the keto and enol forms is also a key outcome of these calculations. Generally, for simple aldehydes and ketones, the keto form is significantly more stable than the enol form.

Computational studies on the keto-enol tautomerism of other systems have shown that the presence of catalysts, such as water or other protic solvents, can significantly lower the activation barrier for the tautomerization. researchgate.net For this compound, the methoxy group is not expected to dramatically alter the fundamental keto-enol equilibrium, which will likely favor the keto tautomer, 1-(3-methoxyphenyl)ethan-1-one.

Table 3: Predicted Energetics of Tautomerization for this compound

ParameterGas Phase (kcal/mol)In Water (kcal/mol)
Relative Energy of Enol~ 10 - 15~ 8 - 12
Activation Barrier (uncatalyzed)~ 40 - 50-
Activation Barrier (water-assisted)-~ 20 - 30

Note: These values are estimations based on computational studies of similar keto-enol tautomerizations.

Simulation of Spectroscopic Parameters

Computational methods can simulate various spectroscopic parameters, providing valuable data for the identification and characterization of molecules. For a potentially unstable species like this compound, simulated spectra are particularly useful.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical IR spectrum. For this compound, key vibrational modes would include the O-H stretch, the C=C stretch of the vinyl group, and various C-H and C-O stretching and bending modes of the methoxyphenyl group. These simulations can aid in the interpretation of experimental IR spectra, should the compound be synthesized and characterized. There are numerous online tools and computational packages that can predict IR spectra. chemrxiv.orgarxiv.orgresearchgate.net

Table 4: Predicted Key Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRVinyl H chemical shiftsδ 4.5 - 5.5 ppm
¹H NMRHydroxyl H chemical shiftδ 5.0 - 6.0 ppm
¹³C NMRVinyl C chemical shiftsδ 90 - 110 ppm (Cα), δ 140 - 150 ppm (Cβ)
IRO-H stretching frequency~ 3600 cm⁻¹ (free), ~ 3400 cm⁻¹ (H-bonded)
IRC=C stretching frequency~ 1640 - 1660 cm⁻¹

Note: These are approximate values based on typical ranges for similar functional groups.

Solvent Models and Continuum Solvation Effects in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies often employ solvent models to account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the bulk effects of a solvent without explicitly representing individual solvent molecules. wikipedia.orgq-chem.comresearchgate.netq-chem.com

In PCM, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that interacts with the solute. This approach allows for the calculation of solvation energies and the study of solvent effects on geometries, electronic properties, and reaction energetics.

For a polar molecule like this compound, the choice of solvent would be expected to influence its conformational equilibrium and the energetics of its tautomerization. Polar solvents would likely stabilize the more polar keto tautomer to a greater extent than the enol. Computational studies on the tautomerism of 1-phenylazo-2-naphthol have demonstrated that polar solvents shift the equilibrium towards the more polar tautomer. researchgate.netresearchgate.net

Table 5: Common Implicit Solvent Models and Their Applications

Solvent ModelDescriptionTypical Application
PCM (Polarizable Continuum Model)Solute in a cavity within a dielectric continuum.Calculating solvation free energies and modeling solvent effects on reactions.
COSMO (Conductor-like Screening Model)A variation of PCM where the solvent is treated as a conductor.Widely used for a variety of chemical systems and properties in solution.
SMD (Solvation Model based on Density)A universal solvation model based on the solute's electron density.Predicting solvation free energies in a wide range of solvents.

Mechanistic Elucidation through Computational Reaction Dynamics

Computational reaction dynamics simulations provide a detailed, time-resolved picture of chemical reactions at the atomic level. These methods go beyond static transition state theory by exploring the full potential energy surface (PES) and simulating the trajectories of atoms as they move from reactants to products. fiveable.meox.ac.ukgithub.io

For the tautomerization of this compound, molecular dynamics simulations could be used to investigate the role of solvent molecules in the proton transfer mechanism. By simulating the system at a given temperature, one can observe the dynamic fluctuations of the solvent and their influence on the reaction pathway.

Furthermore, computational dynamics can reveal non-statistical behaviors, such as when a reaction proceeds directly from the transition state to products without equilibrating in an intermediate well. While transition state theory is often a good approximation, for some reactions, a full dynamics study is necessary for an accurate description of the reaction rates and product distributions. nih.gov Computational studies on the electrophilic aminoalkenylation of heteroaromatics have shown the importance of molecular dynamics in understanding reaction selectivity. pku.edu.cn

Application of 1 3 Methoxyphenyl Ethen 1 Ol and Its Derivatives As Synthetic Intermediates

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 1-(3-Methoxyphenyl)ethen-1-ol and its ketone counterpart, 3-methoxyacetophenone, provides a valuable starting point for the synthesis of intricate organic molecules. A key strategy involves the transformation of the acetyl group and functionalization of the aromatic ring to build larger, more complex scaffolds.

One notable application is in the synthesis of pharmaceutical intermediates. For instance, the chiral alcohol derivative, (R)-1-(3-methoxyphenyl)ethanol, is a crucial precursor for (S)-1-(3-methoxyphenyl)-ethylamine. This amine is a key intermediate in the multi-step synthesis of (S)-rivastigmine, a compound developed for the management of Alzheimer's disease scielo.br. The synthesis highlights the utility of the C9H12O2 scaffold in constructing neurologically active agents scielo.br.

Furthermore, derivatives of 3-methoxyacetophenone are employed in the synthesis of various biologically active compounds. Bromo-functionalized derivatives, such as 2-bromo-3'-methoxyacetophenone, serve as electrophilic partners in substitution reactions to create new carbon-carbon or carbon-heteroatom bonds nih.gov. For example, reaction with sodium sulfinate salts yields complex sulfone derivatives, a class of compounds known for a wide range of biological activities nih.gov. The synthesis of 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one from its bromo-precursor is a clear demonstration of this synthetic strategy nih.gov. These transformations underscore the role of this compound derivatives as foundational materials for molecules with significant structural and biological complexity.

PrecursorSynthetic TargetSignificance
(R)-1-(3-methoxyphenyl)ethanol(S)-1-(3-methoxyphenyl)-ethylamineKey intermediate in the synthesis of (S)-rivastigmine scielo.br
2-Bromo-3'-methoxyacetophenone1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-onePrecursor for biologically active sulfone derivatives nih.gov

Building Block for Heterocyclic Scaffolds

The reactivity of this compound and its derivatives is harnessed for the construction of a wide array of heterocyclic systems, which are core components of many pharmaceuticals and functional materials. The enol or enolate intermediate can act as a nucleophile, while the ketone can undergo condensation reactions or be converted into other reactive species suitable for cyclization.

A common approach involves the reaction of the parent ketone, 3-methoxyacetophenone, with hydrazine derivatives to form pyrazoles researchgate.net. For example, condensation with 3-chlorophenylhydrazine is a key step in the synthesis of various 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, which can be further functionalized to access a library of related heterocyclic compounds researchgate.net.

Moreover, the acetyl group of 3-methoxyacetophenone can be incorporated into more complex precursors for multi-component reactions. Its derivatives can be used to form 1,3-dicarbonyl compounds, which are versatile substrates for synthesizing heterocycles like pyridines, pyrimidines, and anilines through benzannulation reactions beilstein-journals.org. The chalcone derived from 3,4-(dimethoxy)acetophenone undergoes Michael addition with N-heterocycles like 1H-1,2,4-triazole to form β-azolyl ketones, demonstrating a pathway to complex triazole-containing structures mdpi.com. These methods showcase the utility of the methoxyacetophenone scaffold in creating diverse heterocyclic frameworks through various cyclization strategies beilstein-journals.orgmdpi.comclockss.orgresearchgate.netwm.edu.

Starting Material DerivativeReagent(s)Resulting Heterocycle
3-Methoxyacetophenone3-ChlorophenylhydrazinePyrazole ring system researchgate.net
Chalcone from substituted acetophenone (B1666503)1H-1,2,4-triazoleβ-azolyl ketone (Triazole derivative) mdpi.com
Heterocycle-substituted 1,3-diketonesAcetone (B3395972), Aminesmeta-Hetarylanilines beilstein-journals.org

Role in Stereoselective Synthesis

Derivatives of this compound are pivotal substrates in stereoselective synthesis, particularly in the production of enantiomerically pure chiral alcohols. The prochiral ketone, 3-methoxyacetophenone, can be reduced asymmetrically to yield either the (R)- or (S)-enantiomer of 1-(3-methoxyphenyl)ethanol (B1583643), which are valuable chiral building blocks scielo.brnih.govresearchgate.net.

Biocatalytic methods employing enzymes or whole-cell systems have proven highly effective for these transformations. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) show high selectivity in the reduction of 3'-methoxyacetophenone (B145981), producing chiral alcohols with high enantiomeric excess (ee) scielo.br. For example, a biocatalytic cascade process using Candida albicans followed by a ketoreductase was developed for the deracemization of (±)-1-(3-methoxyphenyl)ethanol to produce the (R)-enantiomer with 70% yield and 91% ee scielo.br. Similarly, the (S)-enantiomer, (S)-1-(3-methoxyphenyl)ethan-1-ol, can be synthesized with high purity (98.7% ee) via asymmetric reduction rsc.org.

These chiral alcohols are valuable intermediates. As mentioned, (R)-1-(3-methoxyphenyl)ethanol is a precursor to (S)-rivastigmine scielo.br. The ability to selectively synthesize a specific stereoisomer is crucial in medicinal chemistry, as different enantiomers of a chiral drug often exhibit different pharmacological activities. The application of these stereoselective transformations highlights the importance of this compound derivatives in accessing optically active compounds for the pharmaceutical industry elsevierpure.commdpi.comresearchgate.net.

Reaction TypeSubstrateProductEnantiomeric Excess (ee)
Deracemization by stereoinversion(±)-1-(3-methoxyphenyl)ethanol(R)-1-(3-methoxyphenyl)ethanol91% scielo.br
Asymmetric Reduction3'-Methoxyacetophenone(S)-1-(3-methoxyphenyl)ethan-1-ol98.7% rsc.org
Asymmetric Reduction3'-(Trifluoromethyl)acetophenone(R)-1-[3-(Trifluoromethyl)phenyl]ethanol>99.9% nih.gov

Derivatization for Functionalization Studies

The functional groups present in this compound and its related alcohol and ketone forms—namely the hydroxyl, methoxy (B1213986), and carbonyl groups—provide multiple sites for derivatization. These modifications are essential for functionalization studies, enabling the introduction of new reactive handles, altering steric or electronic properties, or preparing the molecule for subsequent coupling reactions.

The hydroxyl group of the corresponding alcohol, 1-(3-methoxyphenyl)ethanol, can be readily converted into other functional groups such as ethers and esters through standard organic reactions like Williamson ether synthesis or Fischer esterification google.comorganic-chemistry.orgarkat-usa.orgresearchgate.netyoutube.com. These reactions allow for the attachment of a wide variety of substituents, expanding the molecular diversity accessible from this core structure.

Furthermore, the aromatic ring can be functionalized, typically through electrophilic aromatic substitution. Halogenation, such as bromination, introduces a reactive handle that facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for the formation of new carbon-carbon bonds, or serves as a leaving group in nucleophilic substitution reactions for creating carbon-heteroatom bonds nih.govclockss.org. The derivatization of the parent ketone, 3-methoxyacetophenone, to 2-bromo-3'-methoxyacetophenone is a prime example, enabling the subsequent synthesis of sulfone derivatives nih.gov. Such functionalization strategies are fundamental to leveraging the synthetic potential of the this compound scaffold for creating novel and complex molecules researchgate.net.

Advanced Research Perspectives and Future Directions in Aryl Ethenol Chemistry

Development of Novel Green Synthetic Routes for Aryl Ethenols

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount in modern synthetic chemistry. colostate.edu The development of environmentally benign synthetic routes for aryl ethenols is a key research objective. Traditional methods for generating enols or their synthetic equivalents often rely on harsh reagents and volatile organic solvents. colostate.edu Future research is geared towards overcoming these limitations.

One promising avenue is the use of micellar catalysis , where reactions are conducted in aqueous solutions containing surfactants. These surfactants form micelles that act as nanoreactors, solubilizing organic substrates and facilitating reactions in water, thereby replacing hazardous organic solvents. researchgate.net This approach not only reduces waste but can also enhance reaction rates and selectivity due to the high local concentration of reactants within the micelle. researchgate.net

Biocatalysis represents another cornerstone of green synthesis. Enzymes, operating under mild conditions in aqueous environments, offer unparalleled selectivity. tandfonline.com The application of biocatalysis to the synthesis of chiral alcohols is well-established, and extending this to the stereoselective synthesis or transformation of aryl ethenols is an active area of research. tandfonline.com This could involve, for example, the enzymatic reduction of a corresponding ketone precursor or the use of aldolases for C-C bond formation. researchgate.net

Furthermore, the development of metal-free catalytic systems is a significant goal. For instance, metal-free arylation reactions using diaryliodonium salts in water provide an environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions for forming related aryl ethers, demonstrating the potential for similar green innovations in aryl ethenol synthesis. acs.org

Table 1: Principles of Green Synthesis for Aryl Ethenols

Green Chemistry Principle Application to Aryl Ethenol Synthesis Potential Advantages
Use of Safer Solvents Replacing volatile organic compounds (VOCs) with water. colostate.edu Reduced toxicity, flammability, and environmental pollution. colostate.edu
Micellar Catalysis Employing aqueous surfactant solutions to create nanoreactors for synthesis. researchgate.net Avoids bulk organic solvents, can increase reaction rates, and enables catalyst recycling. researchgate.net
Biocatalysis Using enzymes (e.g., ketoreductases, aldolases) for synthesis or transformation. tandfonline.comresearchgate.net High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (pH, temperature), biodegradable catalysts. tandfonline.com
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. colostate.edu Minimization of waste byproducts.
Metal-Free Catalysis Developing synthetic routes that avoid the use of heavy or toxic metal catalysts. acs.org Reduces metal contamination in products and waste streams. acs.org

Exploration of Advanced Catalytic Systems for Enol Transformations

Enols and their corresponding enolates are highly reactive nucleophiles, participating in a wide array of bond-forming reactions. libretexts.orgmasterorganicchemistry.com A major frontier in this field is the development of advanced catalytic systems that can control the reactivity and selectivity of these transient species, particularly for asymmetric transformations.

Enol catalysis , which utilizes bifunctional Brønsted acids to promote enolization, has emerged as a powerful strategy for the direct enantioselective α-functionalization of carbonyl compounds. uni-koeln.de This approach avoids the pre-formation of enolates with stoichiometric strong bases, offering a more atom-economical pathway. uni-koeln.de Applying this strategy to aryl ketones could provide a direct, asymmetric route to functionalized products via an aryl ethenol intermediate.

Another innovative approach involves the catalytic generation of chiral metal enolates . For example, chiral metal fluoride (B91410) complexes have been shown to react with silyl (B83357) enol ethers to generate a chiral metal enolate in a catalytic fashion. msu.edu This intermediate can then participate in highly enantioselective additions to electrophiles, such as aldehydes. msu.edu The catalytic cycle is completed by silylation of the resulting metal alcoholate, regenerating the catalyst. msu.edu This methodology provides a powerful alternative to traditional Lewis-acid mediated processes and holds significant potential for the stereoselective transformation of aryl ethenols.

Table 2: Comparison of Advanced Catalytic Systems for Enol Transformations

Catalytic System Mechanism Key Advantages Potential Application for Aryl Ethenols
Bifunctional Brønsted Acid Catalysis Promotes enolization through simultaneous activation of the carbonyl group and proton transfer. uni-koeln.de Direct α-functionalization, avoids stoichiometric strong bases, high enantioselectivity. uni-koeln.de Asymmetric α-amination, α-hydroxylation, or C-C bond formation via an aryl ethenol intermediate.
Chiral Metal Fluoride Complexes Catalytically generates a chiral metal enolate from a silyl enol ether precursor. msu.edu High enantioselectivity in aldol-type reactions, offers a novel mechanistic pathway. msu.edu Stereoselective addition of the 1-(3-methoxyphenyl)ethen-1-ol motif to various electrophiles.
Biocatalysis (e.g., Hydrolases, Reductases) Enzyme-catalyzed transformations. tandfonline.com Exceptional stereocontrol, mild and environmentally friendly conditions. tandfonline.com Deracemization of racemic aryl alcohols or stereoselective reduction of precursor ketones. tandfonline.com

Real-Time In Situ Spectroscopic Monitoring of Enol Reactions

Given the often transient nature of enols, understanding their formation, consumption, and equilibrium with the corresponding keto tautomer is crucial. wikipedia.org Real-time, in situ spectroscopic monitoring provides a powerful window into these processes, allowing for the direct observation of reactive intermediates and the elucidation of reaction mechanisms. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool. youtube.com Because the keto-enol tautomeric equilibrium is often slow on the NMR timescale, distinct signals for both the keto and enol forms can be observed and quantified. thermofisher.comasu.edu By integrating the respective proton signals, the equilibrium constant (Keq) can be determined under various solvent and temperature conditions. youtube.comasu.edu This quantitative data is essential for understanding the thermodynamic parameters (ΔH, ΔS) that govern the tautomerism. asu.edu

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy , also serves as a critical process analytical technology (PAT) tool. mt.comnih.gov These techniques can track the disappearance of reactant bands (e.g., the C=O stretch of a ketone) and the appearance of product bands (e.g., the C=C and O-H stretches of an enol) in real-time. nih.govacs.org This allows for precise monitoring of reaction kinetics and the identification of transient intermediates, leading to a more robust understanding and optimization of reactions involving aryl ethenols. acs.org Recent studies have also employed techniques like scanning transmission X-ray microscopy combined with near-edge X-ray absorption fine structure spectroscopy (STXM/NEXAFS) to probe keto-enol tautomerism in microscopic particles, highlighting the expanding toolkit for studying these equilibria. nih.gov

Table 3: In Situ Spectroscopic Techniques for Monitoring Enol Reactions

Technique Information Obtained Advantages
NMR Spectroscopy Quantitative measurement of keto vs. enol tautomer concentrations, structural elucidation of intermediates. colostate.eduthermofisher.com Provides precise equilibrium constants (Keq) and allows for thermodynamic analysis. asu.edu
FTIR/Raman Spectroscopy Real-time tracking of functional group changes (e.g., C=O, C=C, O-H), reaction kinetics. mt.comacs.org Non-invasive, provides rapid feedback on reaction progress, applicable to a wide range of reaction conditions. nih.gov
STXM/NEXAFS Probing chemical changes and tautomeric equilibria in deliquesced particles as a function of environmental conditions. nih.gov High spatial resolution, element-specific chemical information. nih.gov

Computational Design of Novel Stabilized Enol Derivatives

While most simple enols are unstable relative to their keto tautomers, stabilization can be achieved through various structural modifications. wikipedia.orglibretexts.org Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding the factors that govern enol stability and for the rational design of novel, persistent enol derivatives. orientjchem.org

DFT calculations allow researchers to accurately predict the relative energies of keto and enol tautomers in the gas phase and in various solvents. orientjchem.orgtandfonline.com These studies have confirmed that factors such as conjugation, intramolecular hydrogen bonding, and aromaticity can significantly shift the equilibrium to favor the enol form. libretexts.orglibretexts.org For example, the enol form of a 1,3-dicarbonyl compound is stabilized by both conjugation and an internal hydrogen bond, making it the major tautomer at equilibrium. libretexts.org Similarly, the enol form of 2,4-cyclohexadienone (B14708032) is phenol, and the immense stabilization gained from forming an aromatic ring makes it the exclusively observed tautomer. libretexts.org

By applying these computational tools, it is possible to model the effects of different substituents on the aryl ring of compounds like this compound. Theoretical investigations can predict how electron-donating or electron-withdrawing groups, or groups capable of forming intramolecular hydrogen bonds, would influence the stability of the enol. tandfonline.com This in silico screening allows for the targeted design of aryl ethenol derivatives with enhanced stability, potentially making them isolable and available for a wider range of synthetic applications. DFT can also be used to calculate the energy barriers for tautomerization, providing insights into the kinetic stability of enol forms. researchgate.netresearchgate.net

Table 4: Computational Approaches for Designing Stabilized Enols

Computational Method Application Insights Gained
Density Functional Theory (DFT) Calculation of relative energies of keto and enol tautomers. tandfonline.comorientjchem.org Prediction of the dominant tautomer at equilibrium; quantification of stabilization energies. tandfonline.com
Polarizable Continuum Models (PCM) Simulating the effect of different solvents on tautomeric equilibrium. researchgate.net Understanding how solvent polarity and hydrogen-bonding ability influence enol stability. orientjchem.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intramolecular hydrogen bonds (IMHB). tandfonline.comtandfonline.com Characterization and quantification of the strength of stabilizing intramolecular interactions. tandfonline.com
Transition State (TS) Calculation Determining the energy barrier for keto-enol interconversion. orientjchem.org Assessment of the kinetic stability of the enol form.

Investigation of Enol Chemistry in Constrained Environments

The reactivity and stability of chemical species can be profoundly altered when they are confined within environments of reduced dimensionality, such as the nanocavities of zeolites or the hydrophobic core of micelles. Studying the chemistry of aryl ethenols in these constrained environments is a promising research direction that could unlock novel reactivity and catalytic pathways.

Micelles , as mentioned in the context of green synthesis, provide a unique, constrained environment where the hydrophobic aryl portion of an enol can be sequestered from the bulk aqueous phase. This confinement can influence reaction rates and equilibria. For example, the nitrosation of an enol has been studied in anionic and cationic micelles, demonstrating that the micellar environment significantly impacts the reaction kinetics. acs.org The charged interface of the micelle can alter local concentrations of reactants and stabilize transition states, leading to rate enhancements or changes in reaction pathways compared to bulk solution.

Zeolites are crystalline aluminosilicates with well-defined microporous structures. Their pores and channels can act as shape-selective microreactors. The Brønsted and Lewis acid sites within zeolites can catalyze a variety of organic reactions, including those involving enol intermediates. It has been shown that the formation of acetone (B3395972) enol occurs on acidic zeolite ZSM-5, where the Brønsted acid sites and neighboring framework oxygen atoms (acting as Lewis bases) work in concert to facilitate tautomerization. semanticscholar.org The confinement within the zeolite pores can influence the stability of the enol and direct the outcome of subsequent reactions, such as aldol (B89426) condensations, by imposing steric constraints on the transition states. researchgate.net Investigating the behavior of aryl ethenols within these structured environments could lead to the development of highly selective heterogeneous catalysts for fine chemical synthesis.

Table 5: Enol Chemistry in Constrained Environments

Constrained Environment Description Effect on Enol Chemistry
Aqueous Micelles Self-assembled surfactant aggregates in water, creating a hydrophobic core. acs.org Alters reaction kinetics and equilibria due to reactant concentration effects and stabilization of intermediates at the micelle-water interface. acs.org
Zeolites Microporous crystalline aluminosilicates with acidic sites. semanticscholar.org Provides shape selectivity, catalytic sites for enol formation, and confinement effects that can stabilize enol intermediates and direct reaction pathways. semanticscholar.orgresearchgate.net
Supramolecular Cages/Hosts Large, discrete molecules with internal cavities. Offers a defined and tunable microenvironment to bind substrates, stabilize enol forms, and catalyze specific transformations.

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